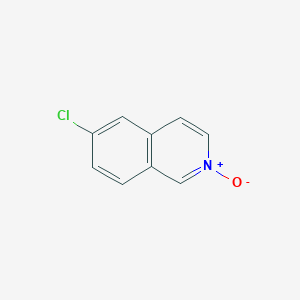

![molecular formula C11H18N2O B6619067 N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine CAS No. 1187161-01-8](/img/structure/B6619067.png)

N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine

Vue d'ensemble

Description

N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine (N-CPBA) is an organic compound that is used in the synthesis of a variety of biologically active compounds. It has been used in the synthesis of molecules such as amino acids, peptides, and nucleotides. N-CPBA is a versatile reagent that can be used in a range of organic synthesis reactions, and its use has been demonstrated in a variety of laboratory experiments.

Mécanisme D'action

N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine is a versatile reagent that can be used in a range of organic synthesis reactions. Its mechanism of action is based on the formation of an imine intermediate, which is then reduced to the final product. This reaction is catalyzed by potassium carbonate and is believed to proceed through a series of proton exchange steps.

Biochemical and Physiological Effects

N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and DNA, as well as to inhibit the activity of enzymes involved in the breakdown of proteins and DNA. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol.

Avantages Et Limitations Des Expériences En Laboratoire

N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine has several advantages for laboratory experiments. It is easy to synthesize and can be used in a wide variety of organic synthesis reactions. In addition, it is relatively stable and can be stored for long periods of time. However, it does have some limitations, such as its sensitivity to light and heat, as well as its potential to form toxic byproducts.

Orientations Futures

N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine has a wide range of potential applications in the synthesis of a variety of biologically active compounds. Future research could focus on the development of new synthetic methods for the synthesis of N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine, as well as the development of new applications for N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine in the synthesis of pharmaceuticals and other biologically active compounds. In addition, further research could focus on the biochemical and physiological effects of N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine, as well as the potential toxicity of N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine and its byproducts. Finally, research could be conducted to explore the potential of N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine as a therapeutic agent.

Applications De Recherche Scientifique

N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine has been used in a variety of scientific research applications, including the synthesis of a variety of biologically active compounds. It has been used to synthesize amino acids, peptides, and nucleotides. In addition, it has been used in the synthesis of a variety of pharmaceuticals, including dihydropyridines and pyridinium salts.

Propriétés

IUPAC Name |

N-(9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c14-12-8-6-10-2-1-3-11(7-8)13(10)9-4-5-9/h9-11,14H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCUNWQYWZGPPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=NO)CC(C1)N2C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

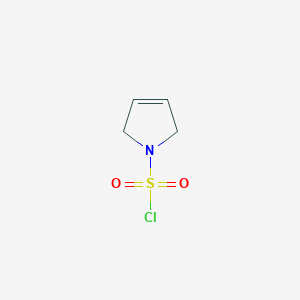

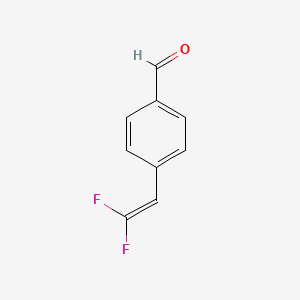

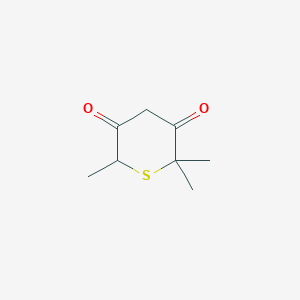

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6619014.png)

![tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B6619050.png)

![4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine](/img/structure/B6619054.png)